2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde
Description
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at position 2 of the benzaldehyde ring and a 3,4-dichlorophenoxy substituent at position 3. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as exemplified in the preparation of structurally related benzaldehydes .
Properties
IUPAC Name |
2-bromo-4-(3,4-dichlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLIBVUFWUTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde typically involves the bromination of 4-(3,4-dichlorophenoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-Bromo-4-(3,4-dichlorophenoxy)benzoic acid.
Reduction: 2-Bromo-4-(3,4-dichlorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound acts as an intermediate in the synthesis of more complex organic molecules, allowing for the creation of various derivatives with tailored properties.
- Chemical Reactions :
- Oxidation : Conversion to carboxylic acids.
- Reduction : Formation of alcohols.
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
Biology
- Enzyme Inhibition Studies : It is employed in research to study enzyme inhibition mechanisms and protein-ligand interactions, providing insights into metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Medicine
- Pharmaceutical Research : There is ongoing research into its potential as a precursor for drug development, particularly in creating compounds that target specific biological pathways.
- Cytotoxicity Studies : Investigations have shown that derivatives may induce apoptosis in cancer cell lines, highlighting their potential in cancer therapy.
Antimicrobial Activity
Research indicates that 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde may possess antimicrobial properties:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 3,4-Dichlorophenol | Antifungal | ~50 |
Studies have demonstrated that halogenated compounds often exhibit enhanced reactivity and binding affinity to microbial targets, suggesting potential applications in developing new antibiotics.
Cytotoxicity
Evidence from studies shows promising cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| CCRF-CEM (Leukemia) | 10 |
| MCF-7 (Breast Cancer) | TBD |
These findings indicate that the compound could play a role in cancer treatment strategies by targeting specific cancer cells.
Case Studies
- Antibacterial Efficacy : A study found that halogenated benzaldehydes exhibited enhanced antibacterial activity against Staphylococcus aureus. The structure-activity relationship indicated that electron-withdrawing groups like bromine and chlorine significantly contribute to antimicrobial effects.
- Cytotoxic Studies : In vitro studies on leukemia cell lines demonstrated that certain phenoxy-substituted benzaldehydes induced oxidative stress leading to apoptosis, suggesting a potential therapeutic application for this compound in oncology.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and dichlorophenoxy groups contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physical Properties and Stability
- Melting Points: Halogenated derivatives generally exhibit higher melting points (e.g., 2-Bromo-3:4-dimethoxybenzaldehyde, m.p. 86°C) due to stronger intermolecular forces compared to non-halogenated analogs .
- Solubility: Dichlorophenoxy and bromine substituents reduce solubility in polar solvents, necessitating the use of DMF or ethyl acetate in syntheses .
Biological Activity
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its bromine and dichlorophenoxy substituents, is being studied for various pharmacological applications. Understanding its biological activity can provide insights into its mechanisms of action and therapeutic potentials.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H8BrCl2O
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : The presence of halogen atoms in the structure often enhances the compound's reactivity and binding affinity to microbial targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing halogen substitutions have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 3,4-Dichlorophenol | Antifungal | ~50 |
| Other Halogenated Phenols | Variable | ~10-100 |
Cytotoxicity
Research indicates that similar compounds may exhibit cytotoxic effects on cancer cell lines. For example, studies have shown that certain phenoxy-substituted benzaldehydes can induce apoptosis in leukemia cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| CCRF-CEM (Leukemia) | 10 |
| MCF-7 (Breast Cancer) | TBD |
Case Studies
- Antibacterial Efficacy : A study investigating the antibacterial activity of various halogenated benzaldehydes found that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus. The study emphasized structure-activity relationships (SAR), indicating that the presence of bromine and chlorine significantly contributed to the observed antimicrobial effects .
- Cytotoxic Studies : In vitro studies on cancer cell lines demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
